2-Penten-4-ol, 4-methyl-

Description

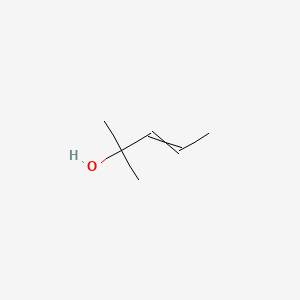

Structure

3D Structure

Properties

IUPAC Name |

2-methylpent-3-en-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O/c1-4-5-6(2,3)7/h4-5,7H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWVUFBAJXKEVBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC(C)(C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50871449 | |

| Record name | 2-Methylpent-3-en-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50871449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.16 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63468-05-3 | |

| Record name | 2-Methyl-3-penten-2-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63468-05-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Penten-4-ol, 4-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063468053 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methylpent-3-en-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50871449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-PENTEN-4-OL, 4-METHYL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/93TKK4GWH6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Reactivity and Reaction Mechanisms of 2 Penten 4 Ol, 4 Methyl

Fundamental Reaction Pathways

The reactivity of 2-Penten-4-ol, 4-methyl- is characterized by transformations at its alcohol and alkene sites. These functional groups can react independently or in concert, leading to a range of chemical products.

Oxidation Reactions and Corresponding Carbonyl Product Formation

As a tertiary alcohol, 2-Penten-4-ol, 4-methyl- is resistant to oxidation under standard conditions that would typically convert primary and secondary alcohols to aldehydes and ketones, respectively. This is because it lacks a hydrogen atom on the carbon bearing the hydroxyl group. However, the presence of the alkene functionality provides a site for oxidative cleavage.

Table 1: Oxidation Reactions of Related Unsaturated Alcohols

| Reactant | Oxidizing Agent | Major Product(s) |

|---|---|---|

| 3-Methyl-4-penten-2-ol | Potassium Permanganate (B83412), Chromium Trioxide | 3-Methyl-4-penten-2-one |

Data compiled from multiple sources.

Reduction Reactions and Saturated Alcohol Formation

The carbon-carbon double bond in 2-Penten-4-ol, 4-methyl- is susceptible to reduction, typically through catalytic hydrogenation. This reaction saturates the alkene functionality, converting it into an alkane, while leaving the tertiary alcohol group intact.

The process involves reacting the compound with hydrogen gas (H₂) in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). The result of this reaction is the formation of the corresponding saturated tertiary alcohol, 4-methyl-pentan-4-ol. Similarly, for related unsaturated alcohols, reduction of the double bond yields the saturated alcohol. ontosight.ai For example, the reduction of 2,3-dimethyl-4-penten-2-ol (B26450) results in 2,3-dimethylpentan-2-ol.

Table 2: Reduction Reaction of 2-Penten-4-ol, 4-methyl-

| Reaction Type | Reagents | Product |

|---|

Nucleophilic Substitution Reactions Involving the Hydroxyl Moiety

The hydroxyl group of 2-Penten-4-ol, 4-methyl- can act as a leaving group in nucleophilic substitution reactions, particularly under acidic conditions. smolecule.com The first step in this process is the protonation of the hydroxyl group by an acid, which converts it into a good leaving group (water). The resulting tertiary carbocation is stabilized by the adjacent alkyl groups and can then be attacked by a nucleophile.

Common reagents used for these transformations include hydrohalic acids (HX) or reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃). For example, reaction with hydrochloric acid (HCl) would lead to the formation of 4-chloro-4-methyl-2-pentene. Because the intermediate is a resonance-stabilized allylic carbocation, a mixture of products can sometimes be formed. These substitution reactions are fundamental in converting the alcohol into other classes of organic compounds. msu.edu

Addition Reactions at the Alkene Functionality

The double bond in 2-Penten-4-ol, 4-methyl- is a site of high electron density, making it reactive toward electrophiles in addition reactions. A variety of reagents can add across the C=C bond. For instance, the addition of a halogen like bromine (Br₂) would result in a dihalogenated alcohol.

The Prins reaction is a notable example of an addition reaction involving related unsaturated alcohols like 4-methyl-4-penten-2-ol (B1580817). This acid-catalyzed reaction involves the condensation of an aldehyde (or ketone) with the alkene. colab.ws The reaction proceeds via electrophilic addition to the alkene, forming a carbocation intermediate which is then trapped by the hydroxyl group intramolecularly or by another nucleophile, often leading to the synthesis of substituted tetrahydropyrans. colab.ws

Mechanistic Studies of 2-Penten-4-ol, 4-methyl- and Related Compounds

Acid-Catalyzed Reaction Mechanisms (e.g., protonation, carbocation intermediates)

Acid catalysis plays a crucial role in several reactions involving 2-Penten-4-ol, 4-methyl- and its isomers. The mechanisms typically involve the initial protonation of either the hydroxyl group or the double bond, leading to the formation of highly reactive carbocation intermediates.

In the case of substitution or elimination reactions, the acid protonates the hydroxyl group, forming an oxonium ion. The departure of a water molecule generates a tertiary allylic carbocation. This carbocation is resonance-stabilized, with the positive charge delocalized over two carbon atoms. A nucleophile can then attack at either of these positions, potentially leading to a mixture of isomeric products.

In acid-catalyzed additions to the double bond, a proton adds to the alkene (following Markovnikov's rule) to generate the most stable carbocation. For 2-Penten-4-ol, 4-methyl-, protonation would preferentially occur at the C3 position, forming a tertiary carbocation at C2, which is also allylically stabilized. This intermediate can then react with a nucleophile.

Furthermore, acid catalysts can promote the isomerization of related unsaturated alcohols. google.com For example, heating 1,1,1-trichloro-4-methyl-4-penten-2-ol with an acid catalyst like p-toluenesulfonic acid can induce the migration of the double bond to a more stable internal position. A synthesis of 4-methyl-4-penten-2-ol and its isomer 4-methyl-3-penten-2-ol (B1582873) utilizes a solid acid catalyst, demonstrating the industrial relevance of such acid-catalyzed processes. chemicalbook.com

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| 2-Penten-4-ol, 4-methyl- |

| 3-Methyl-4-penten-2-ol |

| 3-Methyl-4-penten-2-one |

| 2,3-Dimethyl-4-penten-2-ol |

| 2,3-dimethyl-4-penten-2-one |

| 4-methyl-pentan-4-ol |

| 2,3-dimethylpentan-2-ol |

| 4-chloro-4-methyl-2-pentene |

| 4-methyl-4-penten-2-ol |

| 1,1,1-trichloro-4-methyl-4-penten-2-ol |

| 4-methyl-3-penten-2-ol |

| Acetaldehyde (B116499) |

| Toluene (B28343) |

| Isobutylene (B52900) |

| Potassium Permanganate |

| Chromium Trioxide |

| Lithium Aluminum Hydride |

| Thionyl Chloride |

| Phosphorus Tribromide |

| p-Toluenesulfonic Acid |

| Bromine |

| Hydrogen |

| Palladium |

| Platinum |

| Nickel |

| Hydrochloric Acid |

Unimolecular Reactions of Related Unsaturated Oxetanyl Radicals

The study of unimolecular reactions of oxetanyl radicals, which can be formed from precursors like unsaturated alcohols, provides insight into complex reaction mechanisms such as those occurring in combustion and atmospheric chemistry. Oxetanyl radicals typically undergo ring-opening followed by β-scission to yield alkenes, carbonyls, and smaller radical species. nih.gov The regioselectivity of the ring-opening is influenced by the substitution pattern on the oxetane (B1205548) ring.

Research on 2,4-dimethyloxetanyl radicals, which share structural similarities with radicals derivable from 2-penten-4-ol, 4-methyl-, reveals that ring-opening of the tertiary 2,4-dimethyloxetan-2-yl radical can lead to the formation of acetyl and propene. nih.gov The initial ring-opening via C-O bond scission is a critical step, often leading to the formation of an unsaturated alkoxy radical. nih.govresearchgate.net For instance, the ring-opening of the 2,4-dimethyloxetan-3-yl radical (a secondary radical) produces a 2-pentene-4-oxy radical. researchgate.net This alkoxy radical can then undergo further reactions.

The stability of the resulting radical and the transition state energies govern the preferred reaction pathway. Computational studies on 2-methyloxetanyl radicals have shown that ring-opening via C–O bond scission is generally more energetically favorable than C–C bond scission. nih.gov However, the barrier heights for ring-opening can vary significantly depending on the position of the radical center. For example, the barrier for ring-opening of a tertiary oxetanyl radical (like the 2-methyloxetan-2-yl radical, R3) is substantially higher than that for a primary radical (like the (2-ylomethyl)oxetane radical, R4), although the former reaction is significantly more exothermic. nih.govnsf.gov

The subsequent fate of the ring-opened alkoxy radical is also complex. In the case of the 2-pentene-4-oxy radical formed from the 2,4-dimethyloxetan-3-yl radical, the lowest-energy pathway is ring closure to form an epoxide, though the reverse reaction is more dominant. acs.org Another significant pathway is a 1,5-hydrogen atom transfer (HAT), which leads to a carbon-centered radical. acs.orgnih.gov These unimolecular pathways compete with bimolecular reactions, such as reaction with O₂, especially at lower temperatures. nih.govnsf.gov

The table below summarizes key reaction pathways for related oxetanyl radicals, providing examples of the types of products that can be formed.

| Radical Precursor | Ring-Opening Pathway | Subsequent Reactions | Major Products |

| 2,4-dimethyloxetan-2-yl (tertiary) | C-C β-scission of pentanonyl isomer | - | Propene + Acetyl radical |

| 2,4-dimethyloxetan-3-yl (secondary) | C-O bond scission | 1,5-HAT, reverse ring-opening | 3-Butenal + Methyl radical |

| 2-methyloxetan-4-yl (primary) | C-O bond scission | β-scission | Propene + Formyl radical |

This table is generated based on findings from studies on substituted oxetanyl radicals and serves to illustrate potential reaction pathways. nih.govnih.gov

Influence of Functional Groups on Reactivity (e.g., hydrogen bonding, steric effects of methyl groups)

The reactivity of 2-penten-4-ol, 4-methyl- is significantly influenced by its functional groups: the hydroxyl (-OH) group, the carbon-carbon double bond (C=C), and the methyl groups. These groups affect the molecule's electronic properties and steric environment, dictating its behavior in various reactions.

Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor and acceptor. This capability can influence reaction mechanisms by stabilizing transition states or by forming complexes with reagents. In the context of radical reactions, intramolecular hydrogen atom transfer (HAT) from a carbon atom to the oxygen of an alkoxy radical is a common and synthetically useful process. nih.gov Specifically, 1,5-HAT is often favored as it proceeds through a six-membered transition state, which is sterically and entropically advantageous. nih.govnih.gov For an alkoxy radical generated from 2-penten-4-ol, 4-methyl-, a 1,5-HAT would be a facile process.

Steric Effects of Methyl Groups: The two methyl groups on the carbon bearing the hydroxyl group (C4) create significant steric hindrance. This steric bulk can influence the regioselectivity of reactions. For example, in reactions involving nucleophilic attack at an adjacent carbon, the bulky tertiary alcohol moiety can direct the incoming group to a less hindered position. In radical ring-opening reactions of substituted oxetanes, steric hindrance is a known factor in determining which bond is cleaved. researchgate.netacs.org For instance, in C2-alkyl-substituted oxetanes, ring-opening often occurs at the less hindered site. researchgate.netacs.org Similarly, the steric hindrance of the tertiary alcohol in 2-penten-4-ol, 4-methyl- would be expected to influence the approach of reagents and favor pathways that minimize steric clash.

Conjugation Effects and Electrophilicity Enhancement

The structure of 2-penten-4-ol, 4-methyl- features a double bond that is not directly conjugated with the hydroxyl group. However, related reactions can lead to intermediates where conjugation plays a crucial role. For example, the generation of an alkoxy radical from an allylic alcohol can be followed by β-scission, leading to the formation of an α,β-unsaturated ketone and an alkyl radical. nih.gov In such a system, the conjugation between the carbonyl group and the double bond enhances the stability of the molecule.

The electrophilicity of the double bond in 2-penten-4-ol, 4-methyl- can be enhanced through various strategies. Protonation or coordination of a Lewis acid to the hydroxyl group can make it a better leaving group, facilitating reactions such as dehydration or nucleophilic substitution. This can lead to the formation of a carbocation intermediate. The stability of this carbocation would be influenced by the adjacent double bond (allylic stabilization) and the methyl groups.

In the context of radical reactions, simple alcohols can serve as precursors to highly electrophilic alkoxy radicals. nih.gov These electrophilic radicals can then participate in a variety of transformations, including intermolecular hydrogen atom abstraction. The electrophilicity of the system can also be manipulated in derivatized forms of the alcohol, as discussed in the following sections.

Derivatization Strategies

Formation of Acetate (B1210297) Esters (e.g., 4-Penten-2-ol (B1585244), 4-methyl-, 2-acetate)

The hydroxyl group of 2-penten-4-ol, 4-methyl-, being a tertiary alcohol, can be esterified to form acetate esters, though the reaction may be slower than for primary or secondary alcohols due to steric hindrance. Acetylation is a common derivatization strategy that can serve to protect the alcohol functionality or to introduce a new functional group with different reactivity. Standard acetylation methods, such as reaction with acetic anhydride (B1165640) or acetyl chloride in the presence of a base like pyridine (B92270) or a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), can be employed.

The related compound, 4-penten-2-ol, 4-methyl-, 2-acetate, is an acetate ester of an isomeric secondary alcohol. The synthesis of such esters is typically straightforward. The formation of these acetate derivatives can be useful for subsequent chemical transformations where the presence of a free hydroxyl group would be problematic.

Synthesis of Halogenated Derivatives (e.g., 1,1,1-trihalogeno-4-methyl-3-penten-2-ol)

The synthesis of halogenated derivatives of 2-penten-4-ol, 4-methyl- can be achieved through various methods, targeting different parts of the molecule. The example of 1,1,1-trihalogeno-4-methyl-3-penten-2-ol suggests a reaction that introduces three halogen atoms onto the terminal methyl group of the pentenyl chain. This type of reaction, known as the haloform reaction, can occur with methyl ketones or alcohols that can be oxidized to methyl ketones. While 2-penten-4-ol, 4-methyl- itself is not a methyl ketone, its isomer, 4-methyl-3-penten-2-one, would be susceptible to the haloform reaction.

Alternatively, allylic halogenation could introduce a halogen at the carbon adjacent to the double bond. Reagents like N-bromosuccinimide (NBS) are commonly used for this purpose. The reaction of the hydroxyl group with halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) would lead to the corresponding allylic halide, likely with rearrangement due to the formation of an allylic carbocation intermediate.

Strategies for Preparing Polyolefin Precursors (e.g., 4-methyl-1-pentene)

4-Methyl-1-pentene (B8377) is a valuable monomer for the production of specialty polyolefins. One of the primary industrial routes to 4-methyl-1-pentene is the dimerization of propylene. However, it can also be synthesized from other C6 precursors. The dehydration of 4-methyl-2-pentanol (B46003) is a known laboratory and potential industrial route to a mixture of 4-methyl-1-pentene and 4-methyl-2-pentene.

2-Penten-4-ol, 4-methyl- is an isomer of 4-methyl-2-pentanol. The dehydration of 2-penten-4-ol, 4-methyl- would be expected to yield a mixture of dienes, including isomers of 4-methyl-1,3-pentadiene (B1595702) and 4-methyl-1,4-pentadiene, due to the pre-existing double bond and the tertiary nature of the alcohol, which favors E1 elimination pathways. To obtain 4-methyl-1-pentene, a more selective multi-step synthesis would likely be required. This could involve the selective hydrogenation of the existing double bond in 2-penten-4-ol, 4-methyl- to produce 4-methyl-2-pentanol, followed by controlled dehydration that favors the formation of the terminal alkene.

The table below summarizes the derivatization strategies discussed.

| Derivatization Strategy | Reagents/Conditions | Product Type | Example Product |

| Acetate Ester Formation | Acetic anhydride, pyridine | Ester | 4-Penten-2-ol, 4-methyl-, 2-acetate |

| Halogenation | Haloform reagents (e.g., NaOBr), NBS, SOCl₂ | Halogenated alcohol/alkene | 1,1,1-Trihalogeno-4-methyl-3-penten-2-ol |

| Polyolefin Precursor Synthesis | Dehydration (e.g., acid catalyst, heat) | Diene/Alkene | 4-Methyl-1-pentene (via intermediate) |

Theoretical and Computational Chemistry of 2 Penten 4 Ol, 4 Methyl

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For compounds like 2-penten-4-ol, 4-methyl-, these calculations can elucidate its structure, stability, and reactivity.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. It is particularly effective for determining the optimized molecular geometry and electronic properties of organic compounds.

Table 1: Selected Optimized Geometrical Parameters of 4-methyl-3-penten-2-one (Conformer I) using B3LYP/6-311++G(d,p)

| Parameter | Bond Length (Å) / Bond Angle (°) |

| C2-O7 | 1.229 |

| C2-C3 | 1.468 |

| C3-C4 | 1.348 |

| C4-C5 | 1.513 |

| C4-C8 | 1.509 |

| O7-C2-C3 | 121.7 |

| C2-C3-C4 | 125.1 |

| C3-C4-C5 | 121.3 |

| C3-C4-C8 | 115.8 |

| C5-C4-C8 | 112.9 |

Data sourced from Arjunan et al. (2012). researchgate.net

The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical reactivity of the molecule. For 4M3P2O, the HOMO-LUMO energy gap has been calculated, which provides an indication of the molecule's kinetic stability. researchgate.net

Møller–Plesset perturbation theory (MP) is a post-Hartree–Fock ab initio method used to improve upon the Hartree-Fock method by incorporating electron correlation effects. numberanalytics.com The second-order (MP2) level of theory is commonly employed as it offers a good balance between computational cost and accuracy for many systems. q-chem.comq-chem.com

In the context of reaction mechanism elucidation, MP2 calculations are valuable for locating and characterizing transition states, which are the high-energy structures that connect reactants and products. rsc.org By calculating the energies of reactants, transition states, and products, a potential energy surface for a reaction can be mapped out, providing insights into the reaction's feasibility and kinetics. For unsaturated alcohols and ketones, MP2 can be used to study various reactions, such as additions, eliminations, and rearrangements. While specific MP2 studies on the reaction mechanisms of 2-penten-4-ol, 4-methyl- are scarce, the methodology has been successfully applied to investigate the reactions of similar unsaturated organic molecules, such as the Cl-initiated atmospheric oxidation of methyl isopropenyl ketone. rsc.org

Natural Bond Orbital (NBO) analysis is a powerful tool for understanding the delocalization of electron density within a molecule. It examines the interactions between filled (donor) and empty (acceptor) orbitals, providing a quantitative measure of these interactions in terms of stabilization energies. researchgate.net

Table 2: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for 4-methyl-3-penten-2-one

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP(1) O7 | π(C2-C3) | 2.15 |

| LP(2) O7 | π(C2-C3) | 48.68 |

| π(C3-C4) | π(C2-C3) | 20.35 |

| σ(C1-C2) | σ(C2-C3) | 4.88 |

| σ(C2-C3) | σ*(C4-C5) | 2.89 |

E(2) represents the stabilization energy. Data sourced from Arjunan et al. (2012). researchgate.net

This analysis highlights the electronic communication between different parts of the molecule, which is crucial for understanding its reactivity and spectroscopic properties.

A potential energy surface (PES) is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. uni-muenchen.de By mapping the PES, one can identify stable isomers (minima on the surface) and the transition states (saddle points) that connect them. uni-muenchen.de

For 4-methyl-3-penten-2-one, a PES scan was performed by varying the dihedral angle O7=C2–C3=C4 to identify the most stable conformers. researchgate.netresearchgate.net The scan revealed two minima corresponding to different rotational isomers. researchgate.net This type of analysis is essential for understanding the flexibility of the molecule and the relative populations of different conformers at a given temperature. Transition state analysis, which involves locating the saddle points on the PES, is critical for studying reaction mechanisms, as it allows for the calculation of activation energies. uni-muenchen.de

Natural Bond Orbital (NBO) Analysis for Electronic Interactions and Charge Delocalization

Molecular Modeling and Simulation

Molecular modeling and simulation encompass a range of computational techniques used to represent and study the behavior of molecules.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like 2-penten-4-ol, 4-methyl-, multiple conformers can exist, each with a different energy.

The conformational analysis of the related molecule 4-methyl-3-penten-2-one was carried out by scanning the potential energy surface with respect to the rotation around the C2-C3 bond. researchgate.net This analysis identified three key conformers, with the most stable one being the planar structure. researchgate.net The relative energies of these conformers determine their population at equilibrium.

Table 3: Relative Energies of the Conformers of 4-methyl-3-penten-2-one

| Conformer | Relative Energy (kcal/mol) |

| I (Most Stable) | 0.00 |

| II | 3.09 |

| III | 5.67 |

Data sourced from Arjunan et al. (2012). researchgate.netresearchgate.net

Understanding the conformational preferences of 2-penten-4-ol, 4-methyl- is important as different conformers can exhibit different reactivities and spectroscopic signatures.

Computational Kinetic Studies (e.g., Rate Coefficient Calculations, Master Equation Modeling)

Computational kinetic studies are essential for understanding the reaction mechanisms and rates of chemical species, particularly for transient or difficult-to-study compounds like 2-Penten-4-ol, 4-methyl-. While direct computational kinetic data for 2-Penten-4-ol, 4-methyl- is not extensively available in the reviewed literature, the methodologies and findings from studies on its isomers and structurally related unsaturated alcohols provide a strong basis for understanding its likely kinetic behavior. These studies typically employ high-level quantum chemical calculations to determine the potential energy surface (PES) of a reaction, followed by statistical rate theory calculations, such as Rice-Ramsperger-Kassel-Marcus (RRKM) theory and master equation modeling, to obtain temperature- and pressure-dependent rate coefficients. nih.govuoa.grresearchgate.net

For instance, theoretical studies on the thermal decomposition of pentanol (B124592) isomers have utilized the CBS-QB3 method for high-accuracy energy calculations and RRKM/master equation simulations to compute rate constants for various decomposition channels over a wide range of temperatures and pressures. nih.govuoa.gr These studies reveal that the dominant decomposition pathways are highly dependent on the molecular structure. Similarly, the atmospheric oxidation of unsaturated alcohols is often investigated using density functional theory (DFT) and coupled-cluster methods, like CCSD(T), to map out the reaction pathways with oxidants such as hydroxyl radicals (•OH). osti.govacs.orgnih.govresearchgate.net

A pertinent example comes from the study of the unimolecular reactions of 2,4-dimethyloxetanyl radicals, which can lead to the formation of the unsaturated alkoxy radical, 2-pentene-4-oxy. nih.govsemanticscholar.orgacs.org This radical is structurally very similar to the radical that would be formed by H-abstraction from the hydroxyl group of 2-Penten-4-ol, 4-methyl-. Computational analysis of 2-pentene-4-oxy shows that it can undergo several reactions, including H-transfer to form other radical species or β-scission. nih.govsemanticscholar.orgacs.org The rate coefficients for these competing pathways are determined using master equation modeling, which accounts for the competition between reaction and collisional stabilization of energized intermediates. researchgate.netnih.govsemanticscholar.orgacs.org

The following table, constructed by analogy from computational studies on related unsaturated alcohols and their radical intermediates, illustrates the type of data that would be generated in a computational kinetic study of 2-Penten-4-ol, 4-methyl-.

| Reaction Channel | Method/Level of Theory | Calculated Rate Coefficient (at 298 K, 1 atm) (cm³ molecule⁻¹ s⁻¹) | Reference (by analogy) |

| H-abstraction from OH group by •OH | DFT/CCSD(T) | ~1 x 10⁻¹¹ | nih.govresearchgate.net |

| •OH addition to the C=C bond | DFT/CCSD(T) | ~5-10 x 10⁻¹¹ | nih.govresearchgate.net |

| Unimolecular decomposition (C-C bond scission) of the corresponding alkoxy radical | CBS-QB3/RRKM | Highly T-dependent | nih.govuoa.gr |

| Isomerization (H-shift) of the corresponding alkoxy radical | CBS-QB3/RRKM | Highly T-dependent | researchgate.netosti.gov |

| Reaction with O₃ (ozonolysis) | DFT/CVT/SCT | ~4-8 x 10⁻¹⁸ | researchgate.netmdpi.com |

This table is illustrative and presents estimated values based on computational studies of structurally similar compounds. The actual values for 2-Penten-4-ol, 4-methyl- would require specific calculations.

Master equation modeling is particularly crucial for reactions that proceed through a potential energy well, such as the reaction of the corresponding alkoxy radical with O₂ or its unimolecular isomerization. researchgate.netosti.gov This modeling approach considers the energy transfer between the reacting molecule and a bath gas, allowing for the calculation of rate coefficients that are dependent on both temperature and pressure. For example, in the oxidation of pentanol isomers, master equation modeling has been used to describe the complex reaction network involving peroxy radical (RO₂) and hydroperoxyalkyl (QOOH) radical intermediates. osti.gov

Structure-Reactivity Relationship Prediction and Analysis from Computational Data

Computational chemistry provides a powerful framework for predicting and analyzing structure-reactivity relationships. By comparing the computed properties and reaction barriers of a series of related molecules, it is possible to deduce how specific structural features influence their chemical reactivity. For 2-Penten-4-ol, 4-methyl-, its reactivity is primarily dictated by the interplay between the hydroxyl group, the carbon-carbon double bond, and the steric hindrance from the methyl groups.

Computational studies on other unsaturated alcohols have established several key principles that can be applied to 2-Penten-4-ol, 4-methyl-:

Influence of the Hydroxyl Group : The -OH group significantly impacts the reactivity of the C=C bond. In reactions with electrophilic species like •OH radicals, the hydroxyl group can direct the attack towards a specific carbon atom of the double bond. nih.gov Theoretical studies on other allylic alcohols show that the presence of the OH group can either activate or deactivate the molecule towards certain reactions depending on its position relative to the double bond. acs.org

Role of Methyl Substitution : The methyl groups at the C4 position introduce steric hindrance, which can affect the rate of reactions occurring at or near this site. For example, in the reaction with O₃, the rate constant for 4-methyl-3-penten-2-one was found to be different from that of less substituted analogs, a difference attributed in part to steric effects. researchgate.net Computational analysis can quantify this steric influence by calculating higher activation barriers for reaction pathways that are sterically hindered.

Allylic Position : The hydrogen atoms on the carbon atom adjacent to the double bond (the allylic position) are typically more susceptible to abstraction. However, in 2-Penten-4-ol, 4-methyl-, there are no allylic hydrogens on one side of the double bond due to the quaternary carbon (C4). This structural feature would significantly influence its degradation pathways, for example, by limiting the potential for certain isomerization reactions of its corresponding radicals.

Electron-donating/withdrawing Effects : The alkyl groups (methyls) are electron-donating, which increases the electron density of the C=C bond, making it more susceptible to attack by electrophilic oxidants like ozone and •OH radicals. acs.org Computational methods like Natural Bond Orbital (NBO) analysis can be used to quantify the charge distribution within the molecule and correlate it with reactivity trends. acs.org

The following interactive data table summarizes how different structural features, which can be quantified through computational chemistry, are predicted to influence the reactivity of unsaturated alcohols like 2-Penten-4-ol, 4-methyl-.

| Structural Feature | Computational Descriptor | Predicted Effect on Reactivity of 2-Penten-4-ol, 4-methyl- | Reference (by analogy) |

| C=C Double Bond | HOMO Energy, Bond Length | The primary site for electrophilic attack (e.g., by •OH, O₃). Higher HOMO energy compared to saturated analogs indicates higher reactivity towards electrophiles. | acs.org |

| Hydroxyl (-OH) Group | O-H Bond Dissociation Energy, Partial Atomic Charges | Can be a site for H-abstraction. Influences the regioselectivity of addition reactions to the C=C bond through electronic effects. The oxygen's partial negative charge can influence interactions with polar reactants. | acs.orgnih.gov |

| Tertiary Alcohol Moiety | Steric Hindrance around C4 | The two methyl groups at C4 create significant steric bulk, which is expected to hinder reactions at the C4 position and the adjacent C=C bond. This steric effect likely leads to lower rate coefficients for addition reactions at the more substituted carbon of the double bond compared to less hindered analogs. | acs.orgresearchgate.net |

| Lack of α-Hydrogens at C4 | Number of H-atoms on adjacent carbons | The absence of hydrogens on the C4 atom prevents the formation of a ketone at this position through direct oxidation of the alcohol. This structural constraint channels the oxidation mechanism towards other pathways, such as reactions at the double bond or the other side of the molecule. | uclan.ac.uk |

By systematically modifying the structure of a base molecule like 2-Penten-4-ol, 4-methyl- in silico (e.g., changing the position of the double bond or the methyl groups) and calculating the corresponding reaction energetics, a detailed quantitative structure-activity relationship (QSAR) can be developed. Such models are invaluable for predicting the atmospheric lifetime and reaction products of a wide range of similar volatile organic compounds. copernicus.org

Spectroscopic Characterization and Advanced Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. For 2-Penten-4-ol, 4-methyl-, both proton (¹H) and carbon-13 (¹³C) NMR are employed to map out its structure.

The ¹³C NMR spectrum is instrumental in identifying all the unique carbon atoms in the molecule. For the related compound 4-methyl-2-pentanol (B46003), six distinct signals are observed at 22.4, 23.1, 23.9, 24.8, 48.7, and 65.8 ppm. chegg.com This differentiation arises from the unique chemical environment of each carbon atom. For 2-Penten-4-ol, 4-methyl-, one would expect distinct signals for the two equivalent methyl carbons attached to the quaternary carbon, the methyl carbon at the other end of the chain, the methylene (B1212753) carbon, the two olefinic carbons, and the carbon bearing the hydroxyl group.

Table 1: Predicted ¹³C NMR Chemical Shifts for 2-Penten-4-ol, 4-methyl-

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C1 (CH₃) | ~18-25 |

| C2 (CH=) | ~120-140 |

| C3 (=CH) | ~120-140 |

| C4 (C-OH) | ~65-75 |

| C5 (CH₃) x 2 | ~25-30 |

| C6 (-OH) | Not directly observed |

Note: These are estimated values based on typical ranges for similar structures.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of 2-Penten-4-ol, 4-methyl- is characterized by specific absorption bands that confirm its structure. nist.gov A broad absorption band is expected in the region of 3200–3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group. Another key feature is the absorption band in the range of 1640–1680 cm⁻¹, corresponding to the C=C stretching vibration of the alkene group. The presence of these two peaks is strong evidence for the structure of an unsaturated alcohol.

Table 2: Characteristic IR Absorption Frequencies for 2-Penten-4-ol, 4-methyl-

| Functional Group | Vibration | Typical Frequency Range (cm⁻¹) |

|---|---|---|

| Hydroxyl (-OH) | O-H Stretch | 3200–3600 (broad) |

| Alkene (C=C) | C=C Stretch | 1640–1680 |

| Alkane (C-H) | C-H Stretch | 2850–3000 |

Source: Inferred from typical values for analogous compounds.

Mass Spectrometry (MS) for Molecular Fragmentation and Identification

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification. For 2-Penten-4-ol, 4-methyl-, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) of 100.1589, corresponding to its molecular weight. nist.gov The fragmentation pattern observed in the mass spectrum is also highly informative. Common fragmentation pathways for alcohols include the loss of a water molecule (M-18) and the cleavage of carbon-carbon bonds adjacent to the oxygen atom. The NIST WebBook provides mass spectral data for this compound, which can be used for identification purposes. nist.govnist.gov

Table 3: Potential Mass Spectrometry Fragments for 2-Penten-4-ol, 4-methyl-

| Fragment | m/z |

|---|---|

| [C₆H₁₂O]⁺ (Molecular Ion) | 100 |

| [C₆H₁₀]⁺ (Loss of H₂O) | 82 |

| [C₅H₉]⁺ (Loss of CH₃ and H₂O) | 67 |

| [C₄H₇O]⁺ (Cleavage at C3-C4) | 71 |

| [C₃H₅]⁺ (Allylic cleavage) | 41 |

Note: These are potential fragments and their relative abundance would depend on the ionization method.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule. For 2-Penten-4-ol, 4-methyl-, the primary chromophore is the carbon-carbon double bond. This would result in a π → π* transition, typically absorbing in the UV region. While a specific λmax for 2-Penten-4-ol, 4-methyl- is not provided in the search results, for a similar compound, 4-methyl-3-penten-2-one, a strong UV absorbance is observed at 236 nm due to a π - π* transition. libretexts.org The presence of a hydroxyl group is not expected to significantly shift the λmax into the visible region. The UV-Vis spectrum is generally simpler than IR or NMR spectra, often showing only one or a few broad peaks. libretexts.org

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| 2-Penten-4-ol, 4-methyl- |

| 4-methyl-2-pentanol |

| 4-methyl-3-penten-2-one |

| 1,1,1-trihalogeno-4-methyl-3-penten-2-ol |

| 3-methyl-4-penten-1-ol |

| 1,1,1-trichloro-4-methyl-4-penten-2-ol |

| p-toluenesulfonic acid |

| 1,1,1-trichloro-4-methyl-4-penten-2-ol |

| sulfuric acid |

| 3-methyl-1-penten-4-yn-3-ol |

| 3-methyl-2-penten-4-yn-1-ol |

| 3-methyl-3-penten-1-ol |

| 4-Methyl-3-penten-2-ol (B1582873) |

| 4-methyl-3-en-2-pentanol |

| 4-methyl-4-en-2-pentanol |

| 2,7-dimethyl-2-(4-methyl-3-penten-1-yl)-2H-1-benzopyran-5-ol |

| 4-methyl-3-pentenyl bromide |

| acetaldehyde (B116499) |

| isobutylene (B52900) |

| 2-methylpentane |

| NAD⁺ |

| 4-penten-1-ol |

| 4-METHYL-1-PENTEN-3-OL |

| 2-Methyl-2-pentenal |

| 4-Methyl-1-pentene (B8377) |

| 3-METHYL-1-PENTENE |

| 2-METHYL-2-PENTENAL |

| 2-Methyl-1-pentene |

| 4-METHYL-2-PENTENAL |

| 4-Methyl-4-penten-2-ol (B1580817) |

| 2,3-Dimethyl-4-penten-2-ol (B26450) |

| 1,1,1-trichloro-4-methyl-4-penten-2-ol |

| 4-penten-2-ol (B1585244) |

| hyperoside |

| 4-Methylpent-4-enal |

| 4-methylpent-4-enoic acid |

| Poly(4-methyl-1-pentene) |

| pridylamido hafnium |

| zirconium |

| hafnium |

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental tool for separating "2-Penten-4-ol, 4-methyl-" from complex mixtures and quantifying its presence.

Gas chromatography (GC) is a primary technique for assessing the purity of "2-Penten-4-ol, 4-methyl-" and determining the yield of reactions in which it is synthesized. In a typical GC analysis, the compound is vaporized and passed through a column with a stationary phase. The separation is based on the differential partitioning of the compound between the mobile gas phase and the stationary phase.

In the synthesis of the related compound 4-methyl-4-penten-2-ol, GC was used to monitor the reaction progress and confirm the complete conversion of the starting material, acetaldehyde. chemicalbook.com The yield of the product mixture containing 4-methyl-3-en-2-pentanol and 4-methyl-4-en-2-pentanol was determined to be 95.7% by GC analysis. chemicalbook.com Similarly, the yield of other organic reactions, such as the synthesis of (Z)-disubstituted allylic alcohols, can be determined using GC analysis with an internal standard like n-nonane. amazonaws.comnih.gov

For the analysis of volatile compounds in various matrices, such as olive oil or plant extracts, headspace GC coupled with mass spectrometry (HS-GC-MS) is often employed. mdpi.comnih.gov This technique allows for the analysis of volatile and semi-volatile compounds without extensive sample preparation. The operating conditions for HS-GC-MS analysis can be optimized for specific compounds, including parameters like equilibrium temperature and time. nih.gov For instance, in the analysis of volatile components in Ipomoea cairica leaves, the equilibrium temperature for HS-GC-MS was optimized at 130°C. nih.gov

The choice of GC column is critical for achieving good separation. A variety of columns with different stationary phases are available. For example, a common choice for the analysis of alcohols and other volatile organic compounds is a wax-type capillary column, such as Rtx-WAX. fmach.it The temperature program of the GC oven is also optimized to ensure efficient separation of the components in a mixture. mdpi.comfmach.it

Table 1: Representative GC Parameters for Analysis of Related Allylic Alcohols

| Parameter | Value | Reference |

| Column | Rtx-WAX (60 m x 0.25 mm i.d., 0.25 µm d.f.) | fmach.it |

| Carrier Gas | Helium | mdpi.comfmach.it |

| Flow Rate | 1.0 - 1.2 mL/min | mdpi.comfmach.it |

| Injection Mode | Splitless | mdpi.com |

| Oven Program | Initial 40°C, ramp to 250°C at 10°C/min, hold for 6 min | mdpi.com |

| Detector | Mass Spectrometer (MS) | mdpi.comfmach.it |

This table presents a generalized set of parameters based on methods used for similar compounds and may require optimization for "2-Penten-4-ol, 4-methyl-".

Thin Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for monitoring the progress of chemical reactions that produce or consume "2-Penten-4-ol, 4-methyl-". nih.govrsc.orgrsc.org In TLC, a small amount of the reaction mixture is spotted onto a plate coated with a stationary phase, typically silica (B1680970) gel. rsc.orgrsc.org The plate is then placed in a developing chamber with a suitable mobile phase (a solvent or mixture of solvents). As the mobile phase ascends the plate by capillary action, it carries the components of the mixture at different rates, leading to their separation.

The progress of a reaction can be followed by taking aliquots from the reaction mixture at different time intervals and spotting them on a TLC plate. researchgate.net The disappearance of the starting material spot and the appearance of the product spot indicate the progression of the reaction. Visualization of the spots can be achieved using various methods, such as UV light if the compounds are UV-active, or by staining with reagents like potassium permanganate (B83412), ceric ammonium (B1175870) molybdate (B1676688), or sulfuric acid followed by heating. rsc.orgrsc.org

For instance, in the synthesis of various organic compounds, TLC is routinely used to determine when the reaction is complete. nih.govrsc.org The choice of the mobile phase is crucial for achieving good separation. A common mobile phase for the separation of alcohols and other moderately polar compounds is a mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297). researchgate.net The ratio of these solvents is adjusted to optimize the separation.

Table 2: Typical TLC System for Monitoring Reactions of Allylic Alcohols

| Component | Description | Reference |

| Stationary Phase | Silica gel 60 F-254 plates | rsc.orgrsc.orgiastate.edu |

| Mobile Phase | Hexane-Ethyl Acetate mixture | researchgate.net |

| Visualization | UV light (if applicable), Potassium permanganate stain, Ceric ammonium molybdate stain, Sulfuric acid spray with heating | rsc.orgrsc.org |

The specific mobile phase composition needs to be determined empirically for optimal separation of "2-Penten-4-ol, 4-methyl-" from other reaction components.

Gas Chromatography (GC) for Purity Assessment and Yield Determination

Hyphenated Techniques in Environmental Chamber Studies (e.g., FTIR Spectroscopy)

The atmospheric chemistry of "2-Penten-4-ol, 4-methyl-" and other unsaturated alcohols can be investigated using environmental simulation chambers coupled with analytical instrumentation, most notably Fourier Transform Infrared (FTIR) spectroscopy. nih.govresearchgate.net These studies are essential for understanding the compound's fate in the atmosphere, including its reaction rates with key atmospheric oxidants like hydroxyl (OH) radicals and its potential to form secondary organic aerosols (SOA).

In a typical environmental chamber experiment, a known concentration of "2-Penten-4-ol, 4-methyl-" is introduced into the chamber along with an oxidant precursor, such as methyl nitrite (B80452) for generating OH radicals. nih.govconicet.gov.ar The mixture is then irradiated with UV light to initiate the photochemical reactions. The concentrations of the reactant and any gaseous products are monitored over time by FTIR spectroscopy. nih.govcopernicus.org FTIR is a powerful technique for this purpose because it can identify and quantify different molecules based on their unique infrared absorption spectra. scirp.org

The rate of disappearance of "2-Penten-4-ol, 4-methyl-" in the presence of the oxidant allows for the determination of the reaction rate coefficient. nih.govresearchgate.net By identifying the products formed, the reaction mechanism can be elucidated. For example, studies on other unsaturated alcohols have shown that the major atmospheric degradation pathway is the addition of the OH radical to the double bond. nih.gov

Hyphenated techniques, such as GC-FTIR, can provide even more detailed information by separating the complex mixture of reaction products before their identification by FTIR. epa.gov

Table 3: Key Parameters in Environmental Chamber-FTIR Studies of Unsaturated Alcohols

| Parameter | Description | Relevance | Reference |

| Chamber Volume | Varies, e.g., 480 L | Defines the reaction environment. | copernicus.org |

| Pressure | Typically atmospheric pressure (around 1000 mbar) | Simulates atmospheric conditions. | nih.gov |

| Temperature | Controlled, often around 298 K (25°C) | Simulates ambient atmospheric temperature. | nih.gov |

| Radiation Source | UV lamps (e.g., actinic lamps) | Initiates photochemical reactions. | nih.gov |

| Analytical Technique | Long-path FTIR Spectroscopy | For in-situ monitoring of reactants and products. | nih.govcopernicus.org |

| Optical Path Length | Long path lengths (e.g., 50.4 m) enhance detection sensitivity. | copernicus.org |

These parameters are representative of setups used for studying the atmospheric chemistry of volatile organic compounds.

Environmental Chemistry and Atmospheric Fate of Unsaturated Alcohols Including 2 Penten 4 Ol, 4 Methyl

Atmospheric Oxidation Reactions

The primary daytime oxidant in the troposphere is the hydroxyl (OH) radical, while ozone (O₃) and the nitrate (B79036) radical (NO₃) are significant, particularly during the night. In certain environments, such as the marine boundary layer, atomic chlorine (Cl) can also be an important oxidant. mdpi.comresearchgate.net The presence of a double bond and a hydroxyl group in unsaturated alcohols makes them reactive towards these oxidants. researchgate.net

The reaction with OH radicals is a major atmospheric removal pathway for most volatile organic compounds (VOCs), including unsaturated alcohols. nih.gov For unsaturated alcohols, this reaction can proceed via two main pathways: OH radical addition to the C=C double bond, which is typically the dominant pathway, or H-atom abstraction from the C-H or O-H bonds. acs.org

Studies on analogous compounds provide insight into the reactivity of 2-Penten-4-ol, 4-methyl-. For instance, the rate coefficient for the reaction of OH radicals with 2-methyl-3-buten-2-ol (B93329), a structurally similar alcohol, has been extensively studied, with reported values ranging from (3.90–6.90) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ at 298 K. acs.org The oxidation of these alcohols leads to the formation of various oxygenated products, such as acetone, glycolaldehyde, and 2-hydroxy-2-methylpropanal. nih.govacs.org The product yields are influenced by the specific structure of the alcohol and the reaction conditions.

Table 1: Rate Coefficients for the Reaction of OH Radicals with Various Unsaturated Alcohols

| Compound | Rate Coefficient (kOH) at 298 K (cm³ molecule⁻¹ s⁻¹) |

|---|---|

| 2-Methyl-3-buten-2-ol | (6.32 ± 0.49) x 10⁻¹¹ nih.gov |

| 3-Methyl-2-buten-1-ol | (14.55 ± 0.93) x 10⁻¹¹ nih.gov |

| 3-Methyl-3-buten-1-ol (B123568) | (10.04 ± 0.78) x 10⁻¹¹ nih.gov |

| 1-Penten-3-ol | (4.5 ± 0.6) x 10⁻¹¹ researchgate.net |

| (Z)-2-Penten-1-ol | (9.1 ± 1.3) x 10⁻¹¹ researchgate.net |

| 3-Penten-2-one | (6.2 ± 1.0) x 10⁻¹¹ copernicus.org |

| 4-Methyl-3-penten-2-one | (8.1 ± 1.3) x 10⁻¹¹ copernicus.org |

This table presents a selection of experimentally determined rate coefficients for the reaction of OH radicals with various unsaturated alcohols and ketones to provide context for the reactivity of 2-Penten-4-ol, 4-methyl-.

Ozonolysis is another significant degradation pathway for unsaturated compounds in the atmosphere. The reaction proceeds via a 1,3-dipolar cycloaddition of ozone to the double bond, forming a primary ozonide which then decomposes into a carbonyl compound and a Criegee Intermediate. copernicus.orgcopernicus.org

Kinetic studies of ozone reactions with structurally similar compounds have been conducted. For example, the rate constant for the reaction of ozone with 2-methyl-4-penten-2-ol (B1266220) was determined to be (4.27±0.44)×10⁻¹⁸ cm³ molecule⁻¹ s⁻¹ at 298 K. researchgate.net The reaction of ozone with (Z)-2-penten-1-ol has also been studied, with a reported rate coefficient of approximately 1.1 x 10⁻¹⁶ cm³ molecule⁻¹ s⁻¹. researchgate.net The products of these reactions can include smaller carbonyls and other oxygenated species. researchgate.netresearchgate.net

Table 2: Rate Coefficients for the Reaction of Ozone with Various Unsaturated Alcohols and Ketones

| Compound | Rate Coefficient (kO₃) at 298 K (cm³ molecule⁻¹ s⁻¹) |

|---|---|

| 2-Methyl-4-penten-2-ol | (4.27 ± 0.44) x 10⁻¹⁸ researchgate.net |

| 4-Penten-2-ol (B1585244) | (5.40 ± 0.57) x 10⁻¹⁸ researchgate.net |

| 4-Methyl-3-penten-2-one | (7.68 ± 0.80) x 10⁻¹⁸ researchgate.net |

| (Z)-2-Penten-1-ol | ~1.1 x 10⁻¹⁶ researchgate.net |

| 1-Penten-3-ol | ~1.05 x 10⁻¹⁷ researchgate.net |

This table provides a comparative look at the reactivity of various unsaturated alcohols and ketones with ozone, offering insights into the potential reactivity of 2-Penten-4-ol, 4-methyl-.

In coastal and marine environments, reactions with chlorine atoms can be a competitive sink for VOCs. mdpi.com Cl atoms react rapidly with unsaturated alcohols, primarily through addition to the double bond. researchgate.netresearchgate.net

The rate coefficient for the reaction of Cl atoms with (Z)-2-penten-1-ol has been determined to be (3.00 ± 0.49) × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹ at 298 K. researchgate.net This is significantly faster than the corresponding reactions with OH radicals and ozone. The reaction products include various chlorinated and non-chlorinated aldehydes. For example, the reaction of Cl with (Z)-2-penten-1-ol yields chlorobutyraldehyde, propionaldehyde, acetaldehyde (B116499), and (Z)-2-pentenal. researchgate.net

Table 3: Rate Coefficients for the Reaction of Chlorine Atoms with Various Unsaturated Alcohols

| Compound | Rate Coefficient (kCl) at 298 K (cm³ molecule⁻¹ s⁻¹) |

|---|---|

| 1-Penten-3-ol | (2.35 ± 0.31) x 10⁻¹⁰ researchgate.net |

| (Z)-2-Penten-1-ol | (3.00 ± 0.49) x 10⁻¹⁰ researchgate.net |

| (E)-2-Hexen-1-ol | (3.49 ± 0.82) x 10⁻¹⁰ researchgate.net |

| (E)-3-Hexen-1-ol | (3.42 ± 0.79) x 10⁻¹⁰ researchgate.net |

| 4-Methyl-3-penten-2-one | (2.66 ± 0.90) x 10⁻¹⁰ conicet.gov.ar |

This table showcases the high reactivity of unsaturated alcohols with atomic chlorine, highlighting its potential importance as a degradation pathway in specific environments.

Reaction with Ozone (O₃): Kinetics and Reaction Pathways

Atmospheric Lifetime and Degradation Pathways

The atmospheric lifetime of a compound is determined by the sum of its loss rates due to reaction with all significant oxidants. copernicus.org For unsaturated alcohols, the primary degradation pathways are their reactions with OH radicals, ozone, and in some cases, Cl atoms. researchgate.net The lifetime (τ) with respect to a particular oxidant X is calculated as τ = 1 / (kₓ[X]), where kₓ is the rate coefficient for the reaction and [X] is the average atmospheric concentration of the oxidant.

Based on the rate coefficients for analogous compounds, the atmospheric lifetime of 2-Penten-4-ol, 4-methyl- is expected to be short, on the order of hours to a few days. researchgate.netresearchgate.net This indicates that it will be removed from the atmosphere relatively close to its emission source. The dominant degradation pathway will depend on the relative concentrations of the different oxidants, which vary with location, time of day, and season.

Secondary Organic Aerosol (SOA) Formation Potential from Photooxidation

The oxidation of VOCs in the atmosphere can lead to the formation of less volatile products that can partition into the particle phase, forming secondary organic aerosol (SOA). copernicus.orgcopernicus.org SOA is a significant component of atmospheric particulate matter and has implications for air quality, climate, and human health. copernicus.org

Unsaturated alcohols are known precursors to SOA. nih.gov The photooxidation of 2-methyl-3-buten-2-ol (MBO), a structural isomer of 2-Penten-4-ol, 4-methyl-, has been shown to form SOA, particularly under low-NOₓ conditions and in the presence of acidic seed aerosol. nih.govacs.org The formation of epoxides as intermediates in the oxidation process is believed to play a key role in acid-catalyzed SOA formation. nih.gov While the SOA yield from MBO is generally low, it highlights the potential for other unsaturated alcohols to contribute to aerosol formation. acs.org The molecular weight and the specific reaction pathways influence the SOA yield.

Derivation of Structure-Activity Rules for Atmospheric Reactivity

Structure-Activity Relationships (SARs) are methods used to estimate the rate coefficients of chemical reactions based on the molecular structure of the reactants. acs.orgcopernicus.org For the atmospheric oxidation of unsaturated alcohols, SARs can be used to predict reactivity with OH radicals, ozone, and Cl atoms. acs.org

These SARs are developed by analyzing experimental kinetic data for a wide range of compounds. For OH radical reactions, the reactivity is largely determined by the substituents around the C=C double bond, with alkyl substitution generally increasing the rate coefficient. acs.orgcopernicus.org For ozone reactions, the degree and type of substitution on the double bond are also critical factors. researchgate.net Similarly, for Cl atom reactions, alkylation of the double bond enhances reactivity. conicet.gov.ar These relationships are valuable tools for assessing the atmospheric impact of compounds for which experimental data are not available.

Applications of 2 Penten 4 Ol, 4 Methyl and Its Derivatives in Specialized Fields

Role as a Synthetic Intermediate for Complex Molecules

Due to its reactivity, 2-Penten-4-ol, 4-methyl- serves as a foundational building block for the creation of more complex molecules. ontosight.ai The presence of both a double bond and a hydroxyl group allows for a variety of chemical transformations, such as oxidation, hydrogenation, and etherification. ontosight.ai

While not typically a direct pharmaceutical ingredient itself, derivatives of 2-Penten-4-ol, 4-methyl- are significant in the synthesis of pharmaceutical compounds. ontosight.ai For instance, 4-Methyl-4-penten-2-ol (B1580817) is used as an intermediate in the synthesis of 4-Chloro-2-methyl-1-pentene. lookchem.comlookchem.comchemicalbook.com This chloro derivative is subsequently used to create 2-S-substituted pyrimidines, which function as antimetabolites of nucleic acid precursors and are investigated in cancer therapy for their potential to inhibit cancer cell growth. lookchem.comchemicalbook.com The broader class of alkenols, to which 2-Penten-4-ol, 4-methyl- belongs, are recognized as important intermediates in the development of various drugs. ontosight.ai

The versatility of 2-Penten-4-ol, 4-methyl- and its related alkenols extends to the production of agrochemicals and other fine or specialty chemicals. ontosight.ai Its structural features can be modified to produce compounds with specific desired properties for these applications. ontosight.ai An acetate (B1210297) ester derivative, 4-Penten-2-ol (B1585244), 4-methyl-, 2-acetate, is noted as a valuable intermediate for synthesizing agrochemicals and other specialty chemicals. ontosight.ai

Certain derivatives of 2-Penten-4-ol, 4-methyl- play a role in the synthesis of vitamins and carotenoids. For example, 3-Methyl-2-penten-4-yn-1-ol, a related C6 alcohol, is a key intermediate in the industrial synthesis of Vitamin A. chemicalbook.comchemicalbook.com It is also a useful building block for producing other carotenoids like astaxanthin (B1665798) and zeaxanthin. chemicalbook.com The synthesis of Vitamin A can involve the reaction of a C14 aldehyde with this C6 alcohol derivative. chemicalbook.commdpi.com

Building Blocks for Agrochemicals and Specialty Chemicals

Contributions to the Fragrance and Flavor Industry (focus on chemical role)

The distinct odor profile of 2-Penten-4-ol, 4-methyl- and its derivatives makes them useful in the fragrance and flavor industry. cymitquimica.com These compounds can serve as precursors or intermediates in the synthesis of specific fragrance and flavor molecules. ontosight.aismolecule.com For example, 4-Penten-2-ol, 4-methyl-, 2-acetate, with its unique structure, is potentially used in creating fragrances and flavors that require specific molecular shapes for desired sensory effects. ontosight.ai The proton-catalysed reaction of 4-methyl-4-penten-2-ol with aldehydes produces substituted tetrahydropyranols, which are precursors to important fragrant compounds. colab.ws

Polymer Science and Advanced Material Development

In the realm of polymer science, derivatives of 2-Penten-4-ol, 4-methyl- are crucial for creating high-performance polymers.

Poly(4-methyl-1-pentene), commonly known as PMP, is a high-performance thermoplastic synthesized from the monomer 4-methyl-1-pentene (B8377) (4M1P). mdpi.com This monomer is a branched α-olefin. PMP is produced through the coordination polymerization of 4M1P, often utilizing Ziegler-Natta or metallocene catalysts. mdpi.comwikipedia.org The resulting polymer is a semi-crystalline material with several desirable properties.

Table 1: Properties and Applications of Poly(4-methyl-1-pentene) (PMP)

| Property | Description | Application |

|---|---|---|

| Low Density | PMP has a very low density (around 0.835 g/cm³), making it one of the lightest commercial polymers. | Lightweight components. |

| High Transparency | It exhibits excellent optical clarity. tandfonline.com | Medical and laboratory equipment, optical cells, and packaging. wikipedia.orgtandfonline.com |

| High Gas Permeability | The bulky side chains in the polymer structure prevent tight packing, leading to high free volume and exceptional gas permeability. nih.gov | Gas-permeable packaging and hollow-fiber membranes for medical applications like ECMO. wikipedia.orgnih.gov |

| Thermal Stability | PMP has a high melting point (around 235°C) and good heat resistance. tandfonline.com | Autoclavable medical and lab equipment, microwave cookware. wikipedia.orgtandfonline.com |

| Chemical Resistance | It shows good resistance to many chemicals. tandfonline.com | Laboratory ware and chemical-resistant containers. tandfonline.com |

| Low Dielectric Constant | PMP is an excellent electrical insulator with a low dielectric constant. wikipedia.orgnih.gov | Electrical components, wire and cable coating. wikipedia.orgtandfonline.com |

Synthesis of Poly(4-methyl-1-pentene) (PMP) from Related Monomers

Catalytic Polymerization Systems (Ziegler-Natta, Metallocene, Post-Metallocene, Late-Transition Metal Catalysts)

The synthesis of poly(4-methyl-1-pentene) (PMP) from its monomer, 4-methyl-1-pentene (4MP), is achieved through coordination polymerization using several distinct catalyst systems. mdpi.com The choice of catalyst is a critical factor that dictates the polymer's properties, such as its stereochemistry (tacticity), molecular weight, and molecular weight distribution (MWD). mdpi.com

Ziegler-Natta (Z-N) Catalysts: Historically, Z-N catalysts were the first to be used for the synthesis of PMP by Natta in 1955. mdpi.com These catalysts, typically based on titanium compounds like titanium trichloride (B1173362) combined with an aluminum alkyl co-catalyst, are effective in producing highly isotactic PMP. mdpi.comnih.govguidechem.com While widely used in industry, Z-N catalysts are heterogeneous multi-site systems, which often result in polymers with a broad molecular weight distribution. acs.orgd-nb.info Conventional Z-N catalysts have shown lower efficacy in copolymerizing 4MP with other olefins like ethylene, leading to low comonomer incorporation. acs.org

Metallocene Catalysts: Metallocene catalysts represent a significant advancement, characterized by their well-defined, single-site nature. mdpi.com This allows for the production of polymers with narrow MWDs (typically below 3) and exceptional control over the polymer's microstructure. mdpi.comd-nb.info The symmetry of the metallocene catalyst (e.g., C₂, Cₛ, C₁) directly influences the resulting PMP's tacticity, enabling the synthesis of not only isotactic but also syndiotactic or atactic polymers. mdpi.comresearchgate.netmdpi.com For example, C₁-symmetric zirconocenes have demonstrated very high activity, reaching up to 4.38 × 10⁶ g·mol⁻¹·h⁻¹, yielding PMP with high isotacticity and melting temperatures (Tm) up to 238 °C. mdpi.com The performance of these catalysts is also crucial for creating copolymers with other olefins or polar functional monomers. mdpi.commdpi.com

Table 1: Performance of Selected Metallocene Catalysts in 4-Methyl-1-Pentene (4MP) Polymerization

| Catalyst Type | Activity (g·mol⁻¹·h⁻¹) | Molecular Weight (Mᵥ, g·mol⁻¹) | MWD (Mᵥ/Mₙ) | Isotacticity ([mmmm] %) | Melting Temp. (Tₘ, °C) | Citation(s) |

| C₁-symmetric Zr | 4.38 × 10⁶ | 1.7 × 10⁵ | ≤2.2 | High | up to 238 | mdpi.com |

| Bridged Zr (Cat 4) | 5 × 10⁶ | - | <3 | 94 | - | mdpi.com |

| C₂-symmetric Zr | 4.3 × 10⁴ | 5.08 × 10⁴ | 2.1 | - | - | mdpi.com |

| Isospecific (cat 2) | High | Low | <2.0 | High | High | nih.govmdpi.com |

| Syndiospecific (cat 1) | Low | High | <2.0 | High (syndiotactic) | High | nih.govmdpi.com |

Post-Metallocene Catalysts: This newer class of catalysts features non-cyclopentadienyl ligands and offers advantages such as high thermal stability and the ability to produce highly stereoregular polymers. mdpi.comd-nb.info Pyridyl-amido hafnium-based post-metallocene catalysts, for instance, exhibit exceptionally high activity (up to 10⁷ g·mol⁻¹·h⁻¹) for 4MP polymerization, even at elevated temperatures. mdpi.com These catalysts can produce PMP with extremely high isotacticity ([mmmm] > 99%) and high melting points (229–240 °C), along with narrow MWDs. mdpi.com [OSSO]-type zirconium and hafnium catalysts are also effective, yielding highly isotactic PMP with narrow MWDs (<2.1). mdpi.com

Late-Transition Metal Catalysts: Catalysts based on late transition metals, such as nickel and palladium, are known for their high tolerance to polar functional groups. nih.gov When used for 4MP polymerization, α-diimine nickel and palladium catalysts can operate through a "chain-walking" mechanism. mdpi.com This process results in the formation of branched, amorphous PMP elastomers with low glass transition temperatures, a stark contrast to the crystalline polymers produced by the other catalyst systems. mdpi.com This unique capability allows for the creation of PMP-based materials with properties suitable for applications like lubricants and adhesives.

Characterization of Molecular Chain Structure and Helical Conformation of PMP

The remarkable properties of poly(4-methyl-1-pentene) are a direct consequence of its unique molecular architecture. PMP is an isotactic polyolefin characterized by bulky isobutyl side groups regularly arranged along the polymer backbone. mdpi.com

The significant steric hindrance caused by these large side chains prevents the polymer from adopting a simple planar zigzag conformation. Instead, the molecular chain twists into a stable helical structure. mdpi.com This helical conformation is a defining feature of PMP and is responsible for many of its key characteristics, including its low density, high transparency, and high gas permeability. mdpi.com

PMP is polymorphic, meaning it can crystallize into several different forms, each with a distinct helical structure and packing arrangement. researchgate.net Five crystalline modifications have been identified. mdpi.com

Form I: This is the most stable and common form, obtained from melt crystallization. It features a 7/2 helix, meaning there are seven monomer units and two turns of the helix within the crystal unit cell identity period. mdpi.com

Form II: Obtained by crystallization from specific solvents, this form has a 4/1 helical conformation packed in a monoclinic unit cell. mdpi.com

Other Forms (III, IV, V): These are less common and can be formed under specific crystallization conditions. mdpi.com

A highly unusual characteristic of PMP is that its crystalline density is lower than its amorphous density. mdpi.comwikipedia.org For Form I, the crystal density is approximately 0.830 g/cm³, while the amorphous phase has a density of 0.838 g/cm³. mdpi.com This is contrary to almost all other semi-crystalline polymers and contributes to its status as the lightest commercially available thermoplastic.

Table 2: Structural Properties of PMP Crystalline Forms

| Property | Form I | Form II | Citation(s) |

| Helical Conformation | 7/2 helix | 4/1 helix | mdpi.com |

| Crystal System | Tetragonal | Monoclinic | mdpi.com |

| Crystal Density (g/cm³) | ~0.830 | - | mdpi.com |

| Formation Condition | From melt or high boiling point solvents | From specific solvents (e.g., tetramethyltin) | mdpi.com |

Applications in Specialty Polymers Requiring Specific Chemical Resistance

The chemical structure of PMP, with its stable carbon-carbon backbone and bulky side chains that provide steric hindrance, imparts excellent chemical resistance. mdpi.comtandfonline.com This makes it a material of choice for applications where exposure to a wide range of chemicals is expected. researchgate.nettandfonline.com

PMP exhibits strong resistance to many chemical classes, particularly acids, alkalis, and alcohols. tandfonline.com It is more resistant than other transparent polymers like polycarbonate and acrylics. tandfonline.com However, it can be softened or attacked by strong oxidizing agents and certain chlorinated or aromatic hydrocarbons. guidechem.com Its low moisture absorption ensures dimensional stability and resistance to hydrolysis, even in boiling water, making it suitable for steam sterilization (autoclaving). tandfonline.com

This robust chemical resistance profile allows PMP to be used in a variety of demanding, specialized applications:

Medical and Laboratory Ware: Its high transparency, heat resistance (melting point ≈ 235 °C), and ability to withstand repeated autoclaving make it ideal for manufacturing items like syringes, beakers, graduated cylinders, and analytical cells. wikipedia.orgtandfonline.comchemicalbook.com

Cosmetic Packaging: PMP is used for caps (B75204) and tubes where contact with various chemical formulations is constant. tandfonline.com

Industrial Applications: It serves as a material for components in chemical processing and analysis equipment. tandfonline.com

Table 3: Chemical Resistance of Poly(4-methyl-1-pentene) (PMP)

| Chemical Class | Resistance Level | Examples of Applications | Citation(s) |

| Acids (Weak & Strong) | Excellent | Laboratory equipment, chemical analysis cells | tandfonline.com |

| Alkalis | Excellent | Laboratory equipment, cosmetic containers | tandfonline.com |

| Alcohols | Excellent | Medical components, cosmetic packaging | tandfonline.com |

| Oxidizing Agents | Fair to Good | - | guidechem.com |

| Aliphatic/Aromatic Hydrocarbons | Poor to Fair | - | guidechem.com |

| Chlorinated Solvents | Poor | - | guidechem.com |

Utilization in Novel Coatings and Adhesives

The unique properties of poly(4-methyl-1-pentene) and its copolymers extend to their use in advanced coatings and adhesives.

Coatings: PMP's high heat resistance and excellent release properties make it suitable for use as a release coating. It is applied to paper and board for food containers intended for both microwave and conventional ovens. guidechem.comchemicalbook.comsigmaaldrich.com It is also used as a release coating in the production of synthetic leather. guidechem.comsigmaaldrich.com More recently, PMP has been incorporated into advanced functional coatings. Research has demonstrated the creation of a superhydrophobic coating by combining PMP (commercially known as TPX) with polyvinylidene fluoride (B91410) (PVDF). This TPX/PVDF coating exhibits excellent self-cleaning properties and passive daytime radiative cooling (PDRC) performance, making it a promising material for energy-saving building applications.

Adhesives: Derivatives of 4-methyl-1-pentene are effective in adhesive formulations. Cationically polymerized PMP, with a specific low molecular weight and glass transition point, has been patented for use as a tackifier in pressure-sensitive and hot-melt adhesives. google.com.na These tackifiers are reported to provide excellent heat resistance and weather resistance with low odor. google.com.na Furthermore, methods have been developed to directly bond PMP articles to each other, or to other materials like metal and glass. google.com This is achieved by using a solution of a modified PMP in a solvent like cyclohexene (B86901) as an adhesive, which enhances the adhesion strength significantly. google.com Copolymers of 4-methyl-1-pentene with other α-olefins are also being developed for use in various adhesive applications, including film-like adhesives and elastomeric pressure-sensitive adhesives. google.com

Biological Interactions and Molecular Mechanisms of Action Excluding Clinical Data

Enzyme Interactions: Substrate and Inhibitor Potential

The molecular structure of 2-Penten-4-ol, 4-methyl-, particularly its hydroxyl group, allows it to serve as a substrate for certain enzymatic reactions. It can participate in oxidation-reduction reactions, making it a compound of interest for studies involving enzyme kinetics and metabolic pathways. The hydroxyl group can undergo oxidation to form corresponding ketones or aldehydes, a common biological transformation.

While specific inhibitor activity is not extensively documented, its role as a substrate implies interaction with the active sites of enzymes. For instance, in studies of related compounds, enzymes like Pseudomonas lipase (B570770) have been utilized for the saponification of its derivatives, demonstrating that the molecular scaffold of 2-Penten-4-ol, 4-methyl- can be recognized and processed by microbial enzymes. This interaction is crucial in chemoenzymatic synthesis for producing compounds with high enantiomeric purity.

Table 1: Summary of Enzyme Interactions

| Interaction Type | Enzyme Class/Example | Significance |

|---|---|---|

| Substrate | Oxidation-Reduction Enzymes | Facilitates studies of metabolic pathways and enzyme kinetics. |

Receptor Modulation and Specific Binding Pathways (e.g., olfactory receptors, muscarinic receptors)

The interaction of 2-Penten-4-ol, 4-methyl- and its structural analogs with various receptors has been explored, particularly in the context of olfactory and neurological pathways.

In the field of olfaction, compounds structurally similar to 2-Penten-4-ol, 4-methyl- have been shown to interact with odorant-binding proteins (OBPs). A study on the insect Rhodnius prolixus identified that (2R/2S)-4-methyl-3-penten-2-ol, a related pentenol, exhibits a high binding affinity for the odorant binding protein RproOBP27. nih.gov This suggests that such compounds can act as semiochemicals, carried by OBPs through the sensillum lymph to activate olfactory receptors. nih.gov

In the context of neuroreceptors, the "2-penten-4-ol moiety" has been identified in silico as an important interacting group in more complex molecules. Docking studies of the natural chromone (B188151) 5-O-methylcneorumchromone K with the GABA-A receptor predicted that its 2-penten-4-ol part interacts with specific amino acid residues, namely Arg67B and Asp44B. mdpi.com This interaction is thought to be significant, as this region is also where ligands like muscimol (B1676869) and GABA are expected to bind, suggesting a potential role for this chemical motif in modulating GABA-A receptor activity. mdpi.com

Table 2: Receptor Interaction Details

| Receptor/Protein | Interacting Compound/Moiety | Nature of Interaction | Significance |

|---|---|---|---|

| Odorant Binding Protein (RproOBP27) | (2R/2S)-4-methyl-3-penten-2-ol | High binding affinity | Carrier of female-derived semiochemicals in insects. nih.gov |

Role in Natural Products and Biogenic Emissions

2-Penten-4-ol, 4-methyl- is a compound found in nature. thegoodscentscompany.com It has been identified as one of the volatile fragments produced during the autoxidation of cholesterol in the presence of air.

As an unsaturated alcohol, it belongs to a class of biogenic volatile organic compounds (BVOCs) that are characteristically emitted by plants. acs.org The emission of these compounds is a component of forest ecosystems and can be influenced by environmental factors such as climate change and biotic or abiotic stresses. acs.orgresearchgate.net Once released into the atmosphere, these reactive molecules can participate in atmospheric chemistry, such as ozonolysis. acs.org